molecular formula C22H11ClF3N3 B2784667 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-42-5

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2784667
CAS No.: 932329-42-5
M. Wt: 409.8
InChI Key: TZFNERGZXFLUFG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H11ClF3N3 and its molecular weight is 409.8. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The findings are supported by various studies and data tables that summarize key research results.

Chemical Structure and Properties

The molecular structure of this compound includes multiple fluorine substituents and a chlorophenyl group, which are significant for its biological activity. The presence of these halogens often enhances the compound's lipophilicity and bioavailability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16_{16}H12_{12}ClF3_{3}N4_{4}
Molecular Weight368.74 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. One study demonstrated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a mechanism for this activity.

Key Findings:

  • Inhibition of NO production was observed with an IC50_{50} value of approximately 0.39 μM for some derivatives, indicating potent anti-inflammatory effects comparable to established drugs like 1400 W .
  • Structure-activity relationship (SAR) studies suggest that the position of substituents on the phenyl rings significantly influences biological activity .

Anticancer Activity

Pyrazoloquinolines have also been investigated for their anticancer potential. Compounds within this class have shown promising results against various cancer cell lines.

Case Study:
A derivative similar to this compound was tested against human cancer cell lines, demonstrating significant cytotoxic effects with IC50_{50} values in the low micromolar range. The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on β-glucuronidase, an enzyme associated with inflammatory responses.

Research Findings:

  • Inhibitory concentrations were found to be effective in reducing enzyme activity significantly, suggesting potential therapeutic applications in conditions characterized by elevated enzyme levels .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazoloquinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that a related compound inhibited tubulin polymerization and induced cell cycle arrest in melanoma models, suggesting potential for treating malignant melanoma .

Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound ALOX IMVI12.5Tubulin inhibition
Compound BMDA-MB-43515.0Cell cycle arrest
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolineSK-MEL-28TBDTBD

Antimicrobial Properties

The pyrazoloquinoline scaffold has shown promise as an antimicrobial agent. Compounds with similar structures have been reported to exhibit activity against various bacterial strains. This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy against pathogens.

Fluorescence Properties

The unique structural features of pyrazolo[4,3-c]quinoline derivatives enable them to act as fluorescent sensors. Studies indicate that modifications in the phenyl rings can enhance their photophysical properties, making them suitable for detecting specific ions or biomolecules. The incorporation of electron-donating groups has been shown to improve fluorescence intensity and stability .

Table 2: Photophysical Properties of Pyrazoloquinoline Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (%)Application
Compound C52025Ion detection
Compound D59030Biomolecule sensing
This compoundTBDTBDTBD

Synthesis and Structure-Activity Relationship

The synthesis of pyrazoloquinolines typically involves methods such as Friedländer condensation and multicomponent reactions. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly influence the biological activity and fluorescence properties of these compounds .

Key Findings from SAR Studies

  • Electron-Donating Groups: Enhance biological activity and fluorescence.
  • Halogen Substituents: Can modulate lipophilicity and improve cell permeability.
  • Fluorine Atoms: Often increase metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNERGZXFLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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